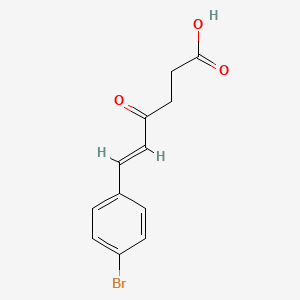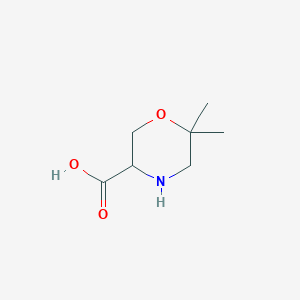![molecular formula C14H17F2NO4 B3222629 2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid CAS No. 1214041-87-8](/img/structure/B3222629.png)
2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid
Overview
Description
“2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid” is a phenylalanine derivative . It has a molecular weight of 301.29 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid . The InChI code is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place, under inert atmosphere .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in enantioselective synthesis processes. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant analogue using a related tert-butoxycarbonyl amino propanoic acid derivative. The process achieved high enantiomeric excess and overall yield, highlighting its potential in stereoselective synthesis (Pajouhesh et al., 2000).
Asymmetric Hydrogenation
Kubryk and Hansen (2006) demonstrated the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands. They synthesized a similar tert-butoxycarbonyl amino acid derivative, showcasing its application in producing enantiomerically enriched compounds (Kubryk & Hansen, 2006).
Palladium-Catalyzed Reactions
Amii et al. (2000) detailed a palladium-catalyzed tert-butoxycarbonylation process involving similar compounds. This method is significant for preparing fluorinated alpha-amino acids, indicating the compound's role in synthesizing fluorinated derivatives (Amii et al., 2000).
Synthesis of Biotin Intermediates
Qin et al. (2014) synthesized an intermediate of Biotin using a tert-butoxycarbonyl amino propanoate derivative. This showcases the compound's utility in the synthesis of vitamins and related biological compounds (Qin et al., 2014).
Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from a similar tert-butoxycarbonyl amino propanoic acid derivative and evaluated them for antimicrobial activities. The findings demonstrate the compound's potential in developing new antimicrobial agents (Pund et al., 2020).
Heterogeneous Catalysis
Heydari et al. (2007) used a similar tert-butoxycarbonyl amino compound in a heterogeneous catalysis process for N-tert-butoxycarbonylation of amines. This represents its application in efficient and environmentally friendly catalytic processes (Heydari et al., 2007).
Polymer Synthesis
Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of tert-butoxycarbonyl amino acids. This application highlights the compound's role in advanced polymer chemistry (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
As a phenylalanine derivative , it might be involved in the metabolic pathways of phenylalanine, which include protein synthesis, production of neurotransmitters, and other physiological processes.
Result of Action
As a phenylalanine derivative , it might influence various physiological processes, including the secretion of anabolic hormones, energy supply during exercise, mental performance enhancement during stress-related tasks, and prevention of exercise-induced muscle damage .
properties
IUPAC Name |
3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S)-1-Aminopropyl]benzonitrile](/img/structure/B3222561.png)










